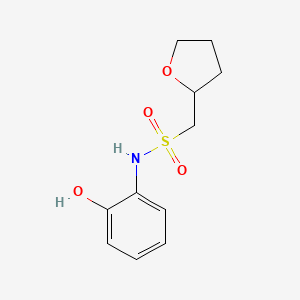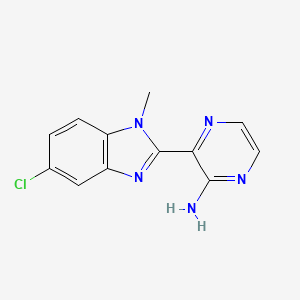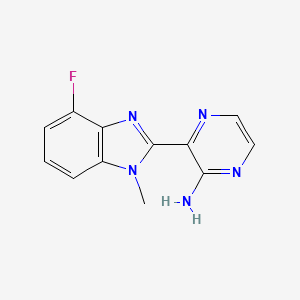
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid, also known as DMFTF, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of furan carboxylic acids and is known for its unique chemical properties, which make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects. The exact mechanism of action of this compound in cancer cells is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in laboratory studies. In addition to its antibacterial, antifungal, and anti-inflammatory activity, this compound has also been shown to exhibit antioxidant properties. This compound has also been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in research studies. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several potential future directions for research on 2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the chemical structure of this compound. Another potential direction is the investigation of the anti-inflammatory and anticancer properties of this compound, with a focus on understanding its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of metabolic disorders.
Méthodes De Synthèse
The synthesis of 2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid involves several steps, including the reaction of furan-3-carboxylic acid with thionyl chloride to form furan-3-carbonyl chloride. This intermediate is then reacted with 3-thienylmethanamine to form the corresponding amide. The amide is then treated with chlorosulfonic acid to form the sulfonate ester, which is finally reacted with dimethylamine to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
2,5-Dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2,5-dimethyl-4-(thiophen-3-ylmethylsulfamoyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-7-10(12(14)15)11(8(2)18-7)20(16,17)13-5-9-3-4-19-6-9/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMALRWPAREHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NCC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)



![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)



![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)


![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)
